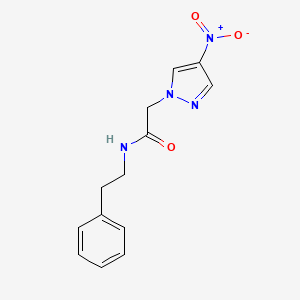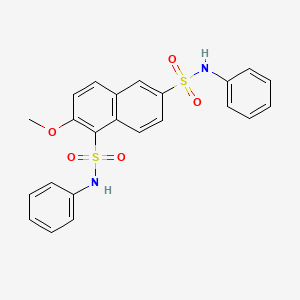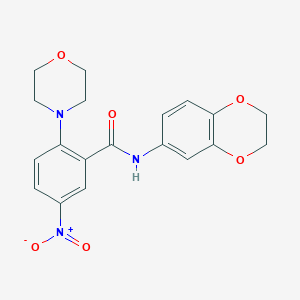
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as FLB-457, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been identified as a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione involves the inhibition of dopamine D3 receptors, which leads to the modulation of dopamine neurotransmission in the brain. This, in turn, affects the reward and motivation pathways, which are implicated in various neurological disorders.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been shown to produce several biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of reward and motivation pathways, and the attenuation of drug-seeking behavior. It has also been shown to exhibit antipsychotic and antiparkinsonian effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, its ability to modulate dopamine neurotransmission, and its potential therapeutic applications for various neurological disorders. However, it also has some limitations, such as its poor solubility, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, including the optimization of its pharmacokinetic properties, the identification of its potential therapeutic applications in humans, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new and more potent dopamine D3 receptor antagonists based on the structure of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione could lead to the discovery of novel therapeutics for neurological disorders.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, drug addiction, and Parkinson's disease. It has been shown to exhibit high affinity and selectivity for dopamine D3 receptors, which are known to play a critical role in regulating the reward and motivation pathways in the brain.
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-8-4-5-9-19(18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGDXLQIMSRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4228826.png)
![5-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine](/img/structure/B4228834.png)
![4-[(4-chlorobenzyl)oxy]-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4228838.png)


![3-[(diphenylacetyl)amino]-N-(2-nitrophenyl)benzamide](/img/structure/B4228854.png)

![N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4228866.png)


![N-(2,3-dimethylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4228910.png)
![1-(5-methyl-3-isoxazolyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4228916.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4228920.png)